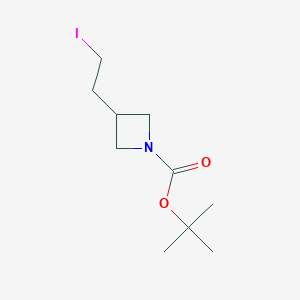

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a halogenated azetidine derivative featuring a tert-butyl carbamate protecting group and a 2-iodoethyl substituent on the azetidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, where the iodine atom acts as a leaving group or participates in nucleophilic substitutions. Its azetidine core contributes to conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFCVYKPYPPCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597580 | |

| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158602-36-9 | |

| Record name | 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158602-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The reaction employs Pd(COD)Cl₂ and RuPhos as catalysts, with cesium carbonate as a base in a 1,4-dioxane/water solvent system. Under inert atmosphere at 80°C for 24 hours, the coupling proceeds with 60–68% yield. The resultant tert-butyl 3-vinylazetidine-1-carboxylate is subsequently subjected to hydroiodination using HI in acetic acid to install the iodoethyl group.

Optimization Insights:

-

Catalyst loading at 10 mol% Pd(COD)Cl₂ ensures efficient turnover.

-

RuPhos ligand enhances stability and prevents palladium black formation.

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis. Source introduces a microchannel reactor system for oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, which is then converted to the iodoethyl derivative via Wittig reaction and iodination. This continuous-flow method reduces reaction time from 16 hours (batch) to 2 hours, achieving an 88.7% yield with minimal waste.

Reaction Scheme:

-

Oxidation: TEMPO/H₂O₂ in methyl tert-butyl ether (MTBE) at 80–90°C.

-

Wittig Reaction: Phosphonium ylide generated in situ from methyltriphenylphosphonium bromide.

-

Iodination: HI in acetic acid at 50°C.

Direct Alkylation of Azetidine

Direct alkylation of tert-butyl azetidine-1-carboxylate with 1,2-diiodoethane represents a less common but viable route. Source highlights this method, where cesium carbonate in acetonitrile facilitates the SN2 displacement at 90°C for 12 hours. While offering a one-step synthesis, the method suffers from lower yields (~50%) due to competing elimination reactions.

Critical Parameters:

-

Solvent Choice: Acetonitrile’s high polarity stabilizes the transition state.

-

Base Selection: Cs₂CO₃’s low nucleophilicity minimizes side reactions.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75% | 24 hours | Scalable, simple reagents | Requires toxic HI, moderate yields |

| Suzuki Coupling | 60–68% | 24 hours | Regioselective, functional group tolerance | High catalyst cost, inert atmosphere |

| Microchannel Reactor | 88.7% | 2 hours | High efficiency, reduced waste | Specialized equipment, complex setup |

| Direct Alkylation | ~50% | 12 hours | One-step synthesis | Low yield, elimination side products |

Mechanistic Considerations

The Boc group’s electron-withdrawing nature deactivates the azetidine ring, directing substitution to the 3-position. In palladium-catalyzed methods, oxidative addition of Pd⁰ to the C–I bond initiates the cycle, followed by transmetalation with the boronic ester. Reductive elimination then forms the C–C bond, as evidenced by GC-MS monitoring in Source. For nucleophilic pathways, the iodide’s polarizability enhances its nucleophilicity, favoring SN2 mechanisms in aprotic solvents.

Purification and Characterization

Post-reaction purification typically involves liquid-liquid extraction (DCM/water) and silica gel chromatography. Source emphasizes the use of Büchi oven distillation for intermediates, ensuring high purity (>98%). Characterization via NMR confirms the iodoethyl group’s presence: δ 3.20–3.40 (m, 2H, CH₂I), 4.10–4.30 (m, 4H, azetidine ring).

Industrial and Research Applications

The compound’s utility spans drug discovery, particularly in kinase inhibitor synthesis. Its iodinated side chain serves as a handle for further functionalization via cross-coupling or nucleophilic displacement, enabling rapid diversification of azetidine-based scaffolds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions with dipolarophiles to form spirocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Cycloaddition Reagents: Dipolarophiles such as nitrile oxides or azides can be used in cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups, while cycloaddition reactions can produce spirocyclic compounds with unique structural features .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

The mechanism involves the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, suggesting its potential as a lead compound in cancer therapy.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives that can be further functionalized.

Synthetic Pathways:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of new compounds with diverse functionalities.

- Formation of Azetidine Derivatives: The azetidine structure allows for the introduction of different substituents at the nitrogen atom, expanding the library of potential bioactive compounds.

Material Science

This compound is explored for its use in developing specialty polymers and materials due to its unique chemical structure.

Application Examples:

- Polymerization Reactions: The compound can act as a monomer or co-monomer in polymer synthesis, contributing to materials with specific mechanical properties.

- Functional Coatings: Its reactivity allows for the modification of surfaces to impart specific functionalities, such as increased adhesion or biocompatibility.

Research indicates that compounds with azetidine structures often exhibit significant biological activities. This compound has shown:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. The iodoethyl group can serve as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic utility.

Halogenated Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | C10H18INO2 | ~323.16 (calc.) | 2-Iodoethyl | Cross-coupling, nucleophilic substitutions |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C10H18BrNO2 | 264.16 | 2-Bromoethyl | Suzuki-Miyaura couplings, alkylation reactions |

| tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | - | C9H16INO2 | 297.14 | Iodomethyl | Glycal carboboration (Ni-catalyzed reactions) |

| tert-Butyl 3-iodoazetidine-1-carboxylate | 254454-54-1 | C8H14INO2 | 283.11 | Iodo (directly on ring) | Ring-opening reactions, medicinal chemistry |

Key Observations :

- Bromo analogs (e.g., 2-bromoethyl) are less reactive in oxidative conditions but cost-effective for Suzuki couplings .

- Stability : Iodo compounds generally exhibit lower thermal stability than bromo derivatives due to weaker C-I bonds, necessitating careful handling and storage .

Non-Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | 158602-35-8 | C12H21NO4 | 243.30 | Ethoxy-oxoethyl | Ester hydrolysis, prodrug synthesis |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 152537-04-7 | C11H19NO4 | 229.27 | Methoxy-oxoethyl | Peptide mimetics, enzyme substrates |

| tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | 1262411-27-7 | C9H18N2O3 | 202.25 | Amino-hydroxymethyl | Bioconjugation, chiral building blocks |

Key Observations :

- Functional Diversity: Non-halogenated derivatives (e.g., ethoxy-oxoethyl) are tailored for hydrolytic or condensation reactions, enabling access to carboxylic acids or amides. These are less reactive in metal-catalyzed couplings but critical for drug delivery systems .

- Bioactivity: Amino-hydroxymethyl derivatives exhibit enhanced solubility and hydrogen-bonding capacity, making them suitable for targeting polar enzyme active sites .

Biological Activity

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in medicinal chemistry and drug discovery.

- Molecular Formula : C10H18INO2

- Molecular Weight : 311.163 g/mol

- CAS Number : 158602-36-9

The compound features an azetidine ring, a tert-butyl ester group, and an iodoethyl side chain. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential bioactive agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The azetidine ring may interact with various enzymes, potentially inhibiting their activity or altering their function.

- Receptor Modulation : The compound could bind to specific receptors, influencing cellular signaling pathways.

- Chemical Reactivity : The iodoethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of more complex bioactive molecules.

Biological Activity

Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Azetidine derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The compound demonstrated significant induction of apoptosis, as measured by caspase-3 activation. The concentration required for a five-fold increase in apoptotic signal was determined, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibitory effects, suggesting its utility in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, tert-butyl azetidine-1-carboxylate derivatives (e.g., tert-butyl 3-iodoazetidine-1-carboxylate ) can undergo alkylation with iodoethyl reagents. Key steps include:

- Use of sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the azetidine nitrogen.

- Reaction with 1,2-diiodoethane under controlled heating (60–80°C) for 12–24 hours.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Characterization employs ¹H/¹³C NMR to confirm substitution patterns and LC-MS for purity (>95%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Sensitivity : Incubation in acidic (HCl, pH 3) and basic (NaOH, pH 10) buffers at 25°C, monitored by HPLC for ester hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) to detect photodegradation products .

Store under inert gas (argon) at –20°C in amber vials to minimize iododecomposition .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the tert-butyl singlet (~1.4 ppm) and azetidine ring protons (3.2–4.0 ppm). ¹³C NMR confirms the carbonyl (170–175 ppm) and iodinated ethyl group (5–10 ppm for CH₂I) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C–I bond) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for C₁₀H₁₇INO₂ (calc. 310.03 g/mol) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during iodination of azetidine derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity and iodide source. Systematic optimization includes:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) for nucleophilic substitution efficiency.

- Iodide Source : Test NaI vs. KI with crown ethers to enhance solubility.

- Kinetic Monitoring : Use in-situ IR to track reaction progress and identify byproducts (e.g., elimination products) .

Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding affinity (KD) via real-time association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.

- Molecular Dynamics (MD) Simulations : Model the iodine-ethyl group’s role in hydrophobic pocket interactions .

Pre-screen using fluorescence polarization assays to prioritize high-affinity candidates .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C–I bond facilitates Ulmann-type couplings or Sonogashira reactions . Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ for aryl couplings; CuI for alkyne insertions.

- Solvent Optimization : Use DMF or dioxane at 80–100°C for 6–12 hours.

- Competing Pathways : Monitor for β-hydride elimination (common in iodoethyl groups) via GC-MS .

Compare with bromo/chloro analogs to evaluate leaving group efficacy .

Key Considerations for Researchers

- Toxicity : Handle with PPE (gloves, goggles); avoid inhalation (potential iodine release) .

- Contradictory Data : Replicate published protocols with rigorous controls (e.g., inert atmosphere) to mitigate variability.

- Advanced Applications : Explore sp³-rich scaffolds in fragment-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.